
N-Boc-iminodipropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-iminodipropionic acid, also known as 3,3’-((tert-Butoxycarbonyl)amino)dipropionic acid, is a white crystalline solid with the molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly for the protection of hydroxyl and amino groups during the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Boc-iminodipropionic acid is typically synthesized through the reaction of an imine with tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often at room temperature, and does not require a catalyst . The general reaction scheme is as follows:
Imine+Boc2O→N-Boc-iminodipropionic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasound irradiation and catalyst-free conditions, has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-iminodipropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imine group.
Major Products Formed:
Deprotected Amines: Removal of the Boc group yields the corresponding amine.
Oxidized Products: Oxidation of the imine group can lead to the formation of various oxidized derivatives.
Aplicaciones Científicas De Investigación
N-Boc-iminodipropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and hydroxyl groups in organic synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of various fine chemicals and advanced materials.
Mecanismo De Acción
The primary mechanism of action of N-Boc-iminodipropionic acid involves the protection of functional groups during chemical synthesis. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, allowing for the stepwise construction of complex molecules . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparación Con Compuestos Similares
N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-alanine: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness: N-Boc-iminodipropionic acid is unique due to its specific structure, which allows for the protection of both hydroxyl and amino groups. This dual functionality makes it particularly useful in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFJJASPEGEHDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143766-89-6 |
Source


|
| Record name | N-Boc-imiodipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
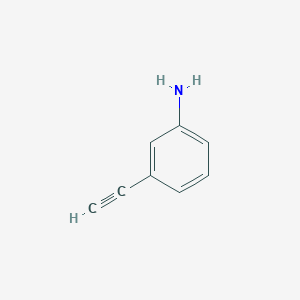
![1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid](/img/structure/B136081.png)
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
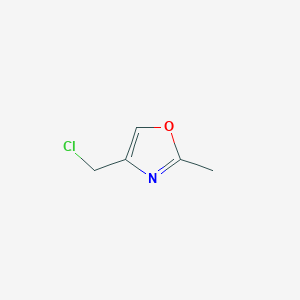
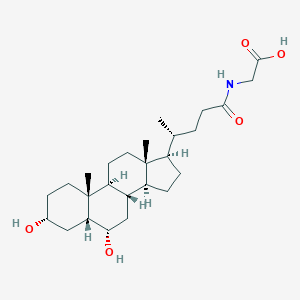
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
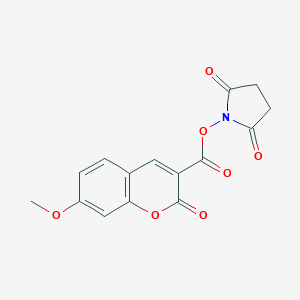
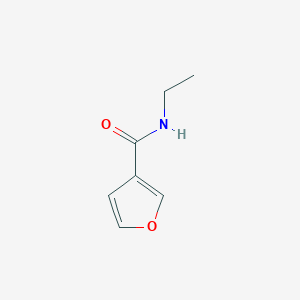
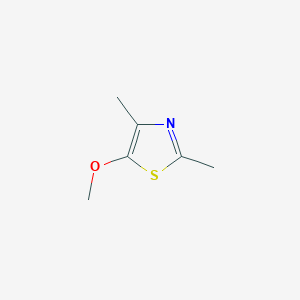

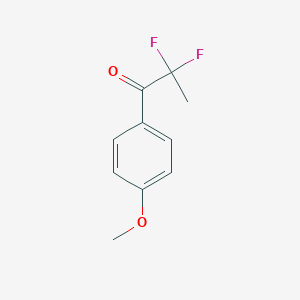
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
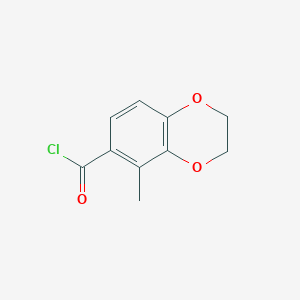
![3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine](/img/structure/B136112.png)
